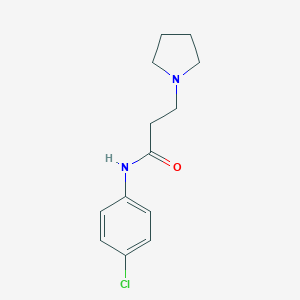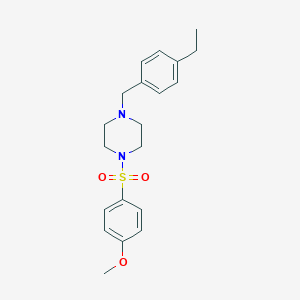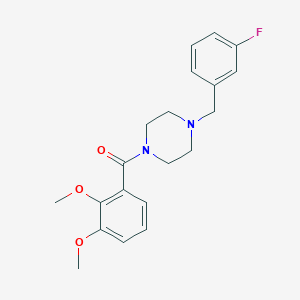
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP belongs to the class of compounds known as prodrugs, which are inactive until they are metabolized in the body to produce their active form.
Mecanismo De Acción
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide acts as a prodrug that is metabolized in the body to produce its active form, which is known as N-(4-chlorophenyl)-3-hydroxybutanamide (CHB). CHB is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, CHB increases the levels of endocannabinoids in the body, which can lead to analgesic, anti-inflammatory, and anticonvulsant effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of chronic pain and arthritis. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been shown to reduce withdrawal symptoms in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in a range of assays. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has also been extensively studied, which means that there is a large body of literature available on its properties and potential therapeutic applications. However, there are also some limitations to the use of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide in lab experiments. For example, N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide can be toxic at high concentrations, which means that care must be taken when handling and using the compound.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide. One area of interest is the potential use of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide in the treatment of chronic pain and neuropathic pain. Another area of interest is the potential use of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide in the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide and its effects on the body. Finally, the development of new analogs of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide may lead to compounds with improved therapeutic properties.
In conclusion, N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been extensively studied for its analgesic, anti-inflammatory, and anticonvulsant properties, as well as its potential use in the treatment of addiction and withdrawal symptoms. While there are some limitations to the use of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide in lab experiments, its potential therapeutic applications make it an important compound for further investigation.
Métodos De Síntesis
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine to form the intermediate 4-chlorobenzoyl pyrrolidine. The intermediate is then reacted with 3-bromopropionyl chloride to form N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide. The synthesis of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been optimized to produce high yields and purity to ensure its suitability for scientific research.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been investigated for its ability to treat chronic pain, neuropathic pain, and seizures. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide |
|---|---|
Fórmula molecular |
C13H17ClN2O |
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-3-5-12(6-4-11)15-13(17)7-10-16-8-1-2-9-16/h3-6H,1-2,7-10H2,(H,15,17) |
Clave InChI |
KWNPYFXGUNANCW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)


![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)



![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)


![Ethyl 4-[(4-isonicotinoyl-1-piperazinyl)methyl]phenyl ether](/img/structure/B249187.png)